Unlocking the Catalytic Core: The Function and Translational Utility of Coagulation Factor XIIIa Peptide 190-230
Unlocking the Catalytic Core: The Function and Translational Utility of Coagulation Factor XIIIa Peptide 190-230
As the terminal enzyme in the blood coagulation cascade, Factor XIIIa (FXIIIa) plays an indispensable role in hemostasis by cross-linking the soluble fibrin network into an insoluble, mechanically stable clot[1]. While the broad physiological role of this transglutaminase is well documented, the precise structural mechanics dictating its substrate recognition remain a focal point for advanced hematological research and targeted drug design.
This technical guide provides an in-depth analysis of the Coagulation Factor XIIIa 190-230 peptide (CAS 158455-48-2) —a critical sequence located within the enzyme's catalytic core. By examining its structural dynamics, mechanistic function, and utility as a competitive inhibitor, we can better understand how FXIIIa engages with its substrates and how this interaction can be therapeutically modulated.
Structural Biology and Conformational Dynamics
In plasma, Factor XIII circulates as a protransglutaminase tetramer ( A2B2 ). The catalytically active A-subunits possess a highly conserved, sequentially folded domain architecture: the activation peptide (residues 1–37), the β -sandwich (38–184), the catalytic core (185–515), β -barrel 1 (516–628), and β -barrel 2 (629–730)[2].
Residues 190–230 reside squarely within the catalytic core and are designated as "Gln recognition peptide 7" [2]. This region is physically distinct from the catalytic triad (C314, H373, D396) but is functionally synergistic, acting as the primary docking interface for the acyl-donor glutamine residues of the substrate.
The Activation-Induced Conformational Shift
The functionality of the 190-230 region is heavily dependent on the enzyme's activation state. Hydrogen/Deuterium Exchange coupled with Mass Spectrometry (HDX-MS) has revealed critical insights into the allosteric regulation of this domain:
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Zymogen State: In the unactivated state, the 190-230 sequence is partially shielded from the solvent, preventing premature substrate binding.
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Activated State: Upon physiological activation (via Thrombin and Ca2+ ) or non-proteolytic activation (high Ca2+ / Na+ ), the enzyme undergoes a massive conformational shift. HDX-MS data demonstrates that residues 220–230 experience up to a 17.1% increase in deuterium incorporation upon activation[2]. This indicates that the Gln recognition peptide 7 moves to the surface, becoming highly exposed to the aqueous environment to capture fibrinogen/fibrin substrates.
Conformational shift of FXIIIa exposing the 190-230 Gln recognition site.
Mechanistic Function: The Glutamine Recognition Paradigm
Like other transglutaminases, FXIIIa catalyzes the formation of γ -glutamyl- ϵ -lysyl cross-links[2]. This is a two-step ping-pong mechanism:
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The active site cysteine (C314) attacks the γ -carboxamide group of an acyl-donor glutamine , releasing ammonia and forming a thioester intermediate.
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An acyl-acceptor primary amine (typically a lysine residue) attacks the thioester bond, forming the covalent cross-link.
The 190-230 peptide is the structural gatekeeper for Step 1. By recognizing and binding the specific glutamine sequences on the fibrin α
- and γ -chains, this region aligns the substrate perfectly with the C314 residue.
When synthesized exogenously, the 41-amino-acid Coagulation Factor XIIIa (190-230) peptide acts as a potent competitive inhibitor [3]. By flooding the microenvironment, the synthetic peptide binds to the active enzyme or mimics the substrate interface, effectively blocking the native enzyme from engaging with endogenous fibrinogen.
Mechanism of competitive inhibition by synthetic peptide 190-230.
Inhibitory Profile & Quantitative Metrics
The synthetic peptide 190-230 demonstrates cross-reactivity with other members of the transglutaminase family due to the evolutionary conservation of the β -sandwich and catalytic core domains. However, its binding affinity varies based on the specific architecture of the target enzyme's active site cleft.
Table 1: Quantitative Inhibition Profile of FXIIIa (190-230) Peptide
| Target Enzyme | Primary Substrate | IC50 Value ( μ M) | Mechanism of Action |
| Human Coagulation Factor XIIIa | Fibrinogen / Fibrin | 52 [4] | Competitive inhibition at the glutamine recognition site |
| Guinea Pig Liver Tissue Transglutaminase (tTG) | Fibrinogen α -chain | 13 [3] | Competitive inhibition at the glutamine recognition site |
Data Interpretation: The lower IC50 value for guinea pig liver tTG suggests that the 190-230 spatial conformation may have a higher baseline affinity for the slightly more accessible active site of tissue transglutaminases compared to the highly regulated plasma FXIIIa.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating workflows detail how to utilize the 190-230 peptide in functional assays and how to map its conformational dynamics.
Protocol A: Transglutaminase Cross-Linking Inhibition Assay
Purpose: To quantify the inhibitory efficacy of the 190-230 peptide on FXIIIa activity.
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Reagent Preparation: Reconstitute synthetic Coagulation Factor XIIIa (190-230) peptide in DMSO (due to its hydrophobicity)[5], then dilute in assay buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Prepare purified human FXIIIa and a fluorescent acyl-acceptor (e.g., monodansylcadaverine, MDC).
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Enzyme Activation: Incubate FXIII zymogen with human thrombin (10 U/mL) and 10 mM CaCl2 at 37°C for 30 minutes.
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Inhibitor Pre-incubation (Critical Step): Add varying concentrations of the 190-230 peptide (1 μ M to 200 μ M) to the activated FXIIIa. Causality: A 15-minute pre-incubation is required before adding the substrate. Because the peptide acts as a competitive decoy, it must achieve thermodynamic equilibrium within the Gln recognition pocket before the natural, highly-avid substrate is introduced.
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Reaction Initiation: Add N,N -dimethylcasein (glutamine donor) and MDC.
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Detection: Monitor the increase in fluorescence (Ex: 350 nm, Em: 480 nm) kinetically over 60 minutes. Calculate the IC50 using non-linear regression.
Protocol B: HDX-MS Mapping of the 190-230 Domain
Purpose: To verify the solvent exposure of the Gln recognition site upon enzyme activation.
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Isotopic Labeling: Dilute activated FXIIIa into a D2O -based buffer (pD 7.4) at room temperature. Allow exchange for distinct time points (e.g., 10s, 1m, 10m, 60m).
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Quenching (Critical Step): At each time point, mix the sample 1:1 with a quench buffer (0.1% Formic Acid, pH 2.5) at 0°C. Causality: Dropping the pH to 2.5 and the temperature to 0°C drastically slows the intrinsic rate of hydrogen/deuterium exchange, effectively "freezing" the isotopic signature in place to prevent back-exchange during digestion.
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Digestion: Pass the quenched sample over an immobilized pepsin column.
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Analysis: Analyze the peptic fragments via MALDI-TOF MS. Compare the mass shift of the 190-230 fragment between the zymogen and activated states to quantify solvent accessibility[2].
Translational Applications in Drug Development
Understanding the function of the 190-230 peptide extends far beyond basic hematology. For drug development professionals, this sequence serves as a structural blueprint for novel therapeutics:
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Next-Generation Anticoagulants: Traditional anticoagulants target Thrombin or Factor Xa, which can lead to severe bleeding risks. By designing small-molecule mimetics of the 190-230 peptide, researchers can create FXIIIa-specific inhibitors. These drugs would prevent clot stabilization without disrupting primary hemostasis, potentially offering a safer profile for treating deep vein thrombosis (DVT) or pulmonary embolism.
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Tissue Transglutaminase (tTG) Pathologies: Given the peptide's potent inhibition of tTG ( IC50 = 13 μ M)[3], derivatives of this sequence are being investigated as therapeutic interventions for diseases driven by aberrant tTG cross-linking, including Celiac disease and certain neurodegenerative disorders (e.g., Huntington's disease).
References
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Role of Calcium in the Conformational Dynamics of Factor XIII Activation Examined by Hydrogen/Deuterium Exchange Coupled with MALDI-TOF MS - PMC National Institutes of Health (NIH)[Link]
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Coagulation Factor XIIIa (190-230) | Cas# 158455-48-2 GlpBio[Link]
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Coagulation Factor XIIIa (190-230) - Anti-Coagulant Peptides HongTide Biotechnology[Link]
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Blood-coagulation factor xiii — Chemical Substance Information NextSDS[Link]
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Toxins and Hemostasis: From Bench to Bedside Saber UCV[Link]
